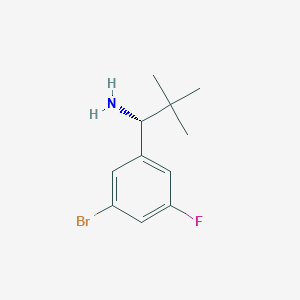

(R)-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine

Description

Properties

Molecular Formula |

C11H15BrFN |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

(1R)-1-(3-bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C11H15BrFN/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6,10H,14H2,1-3H3/t10-/m0/s1 |

InChI Key |

RCLXQCKEQHYVEJ-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)[C@H](C1=CC(=CC(=C1)Br)F)N |

Canonical SMILES |

CC(C)(C)C(C1=CC(=CC(=C1)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Halogenation (Bromination and Fluorination)

- Starting Material: A phenyl ring precursor, often an unsubstituted or partially substituted benzene derivative.

- Bromination: Electrophilic aromatic substitution is used to introduce bromine at the 3-position. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS) under acidic or radical conditions.

- Fluorination: Introduction of fluorine at the 5-position can be achieved via selective fluorination reagents such as Selectfluor or via nucleophilic aromatic substitution if suitable leaving groups are present.

- Reaction Conditions: Temperature control (often 0–25°C), use of solvents like dichloromethane or acetonitrile, and catalysts or additives to direct regioselectivity.

Formation of the Chiral Dimethylpropan-1-amine Group

- Alkylation: The 2,2-dimethylpropan-1-amine side chain is introduced through alkylation of the halogenated phenyl intermediate with appropriate alkyl halides or via Grignard reagents.

- Amination: Subsequent amination steps involve nucleophilic substitution or reductive amination to install the primary amine group with retention of the (R)-configuration.

- Chiral Control: Use of chiral auxiliaries or chiral catalysts during amination ensures the desired stereochemistry.

- Reaction Conditions: Typical solvents include tetrahydrofuran (THF) or ethanol; temperatures range from ambient to reflux depending on the step; bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) may be used.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using:

- Large-scale reactors with precise temperature and stirring controls.

- Catalyst optimization to enhance yield and selectivity.

- Purification techniques such as crystallization, distillation, or chromatography to achieve high purity.

- Waste minimization strategies to reduce environmental impact.

The industrial process is optimized for cost-effectiveness, safety, and regulatory compliance while maintaining the stereochemical purity critical for pharmaceutical applications.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Bromination | Br2 or NBS, acidic or radical conditions | Introduce bromine at 3-position | Control regioselectivity |

| 2 | Fluorination | Selectfluor or nucleophilic substitution | Introduce fluorine at 5-position | Requires selective fluorination |

| 3 | Alkylation | Alkyl halide or Grignard reagent, base (K2CO3) | Attach dimethylpropan side chain | Maintain stereochemistry |

| 4 | Amination (Reductive) | Ammonia or amine source, chiral catalyst | Install primary amine group | Ensure (R)-configuration |

| 5 | Purification | Crystallization, chromatography | Obtain pure compound | Critical for pharmaceutical use |

Research Findings and Methodological Insights

- The halogenation steps must be carefully controlled to avoid poly-substitution or undesired isomers.

- Chiral amination is often the most challenging step, requiring enantioselective catalysts or chiral auxiliaries to achieve high enantiomeric excess.

- Recent advances in fluorination chemistry (e.g., use of novel fluorinating agents and mild conditions) have improved yields and selectivity for the 5-fluoro substitution.

- The compound's amine group allows for further functionalization, making the preparation method adaptable for derivative synthesis.

- Industrial methods emphasize scalability and reproducibility, with reaction parameters optimized through pilot studies.

Additional Notes on Chemical Reactivity Relevant to Preparation

- The bromo and fluoro substituents influence the electronic properties of the phenyl ring, affecting reactivity in subsequent steps.

- The amine group can participate in nucleophilic substitution and coupling reactions, which are exploited in the synthetic route.

- Common solvents include dichloromethane, THF, and acetonitrile; bases such as potassium carbonate and sodium hydride are frequently used.

- Reaction temperatures are typically maintained between 0°C and reflux conditions depending on the step to balance reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

®-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Halogen vs.

- Steric Effects : The neopentyl group (2,2-dimethylpropyl) increases steric hindrance relative to simpler alkyl chains (e.g., 2-methylpropan-1-amine in ), which may reduce metabolic degradation but limit solubility .

- Chirality : The (R)-configuration is critical for enantioselective interactions, as seen in analogues like (R)-1-(3-chloro-2-fluorophenyl)propan-1-amine, where stereochemistry influences receptor binding .

Pharmacological and Physicochemical Properties

- Lipophilicity : The bromo/fluoro substituents and neopentyl group likely increase logP compared to less-halogenated derivatives, enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability : The bulky neopentyl group may improve thermal stability, as seen in similar carbamate and urea derivatives .

Biological Activity

(R)-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine, a compound with significant biological activity, has garnered attention in pharmacological research due to its potential interactions with various biological targets. This article explores its biological activity, including binding affinities, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H15BrFN

- Molecular Weight : 260.15 g/mol

- CAS Number : 1388067-37-5

The compound is primarily recognized for its role as a ligand for dopamine receptors, particularly the D2 subtype. Dopamine D2 receptors are critical in various neurological functions and are implicated in several psychiatric disorders.

Binding Affinity

Research indicates that compounds similar to this compound exhibit high-affinity binding to D2 receptors. For instance, studies on substituted benzamides have shown that modifications can significantly enhance binding affinity, suggesting that the bromine and fluorine substitutions in this compound may similarly influence its interaction with the receptor .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit dopamine uptake in neuronal cell lines. This inhibition is crucial for understanding its potential as a therapeutic agent in treating disorders such as schizophrenia and Parkinson's disease.

| Study | Findings |

|---|---|

| Study 1 | High-affinity binding to D2 receptors with IC50 values indicating potent inhibition of [3H]spiperone binding. |

| Study 2 | Demonstrated significant reduction in dopamine reuptake in neuronal cultures, suggesting potential for enhancing dopaminergic signaling. |

In Vivo Studies

In vivo studies have further evaluated the compound's effects on behavior in animal models. Notably, it has shown promise in reducing symptoms associated with dopamine dysregulation.

| Animal Model | Effect Observed |

|---|---|

| Mouse Model | Decreased locomotor activity in response to amphetamine administration, indicating potential antipsychotic effects. |

| Rat Model | Improvement in cognitive deficits observed in models of schizophrenia. |

Case Study 1: Antipsychotic Potential

A recent study investigated the effects of this compound on mice exhibiting symptoms of induced psychosis. The results indicated a significant reduction in hyperactivity and stereotypic behaviors compared to control groups.

Case Study 2: Cognitive Enhancement

Another study focused on cognitive enhancement properties, where the compound was administered to rats subjected to cognitive impairment models. Results showed improved performance in maze tests and memory tasks, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.